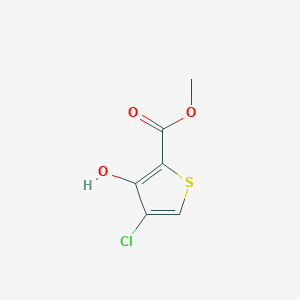

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAVQZHWDFGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716092 | |

| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65449-59-4 | |

| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate structure and properties

An In-depth Technical Guide to a Key Thiophene Building Block

A Note on the Target Molecule: Initial searches for "Methyl 4-chloro-3-hydroxythiophene-2-carboxylate" did not yield verifiable data for this specific substitution pattern. This suggests the compound may be novel, not widely reported in public literature, or that the nomenclature may be imprecise. This guide will therefore focus on the closely related and well-documented compound, Methyl 3-hydroxythiophene-2-carboxylate , a versatile and important intermediate in medicinal and materials chemistry. The principles, protocols, and properties discussed herein provide a foundational understanding applicable to the broader class of substituted thiophenes.

Methyl 3-hydroxythiophene-2-carboxylate: Structure, Properties, and Synthetic Protocols

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of Methyl 3-hydroxythiophene-2-carboxylate. We will delve into its fundamental physicochemical properties, provide a robust, field-proven synthetic methodology, and discuss its significance as a reactive intermediate for creating more complex molecular architectures.

Core Molecular Structure and Properties

Methyl 3-hydroxythiophene-2-carboxylate (CAS No: 5118-06-9) is a disubstituted thiophene characterized by a hydroxyl group at the C3 position and a methyl ester at the C2 position.[1][2][3] This arrangement of functional groups dictates its chemical behavior, particularly the acidic nature of the hydroxyl group and the potential for tautomerism.

The presence of the electron-withdrawing ester group influences the electron density of the thiophene ring, while the hydroxyl group can participate in a variety of reactions, including etherification, esterification, and nucleophilic aromatic substitution under certain conditions.

Diagram 1: Chemical Structure and Tautomerism

The 3-hydroxythiophene core exists in equilibrium with its keto tautomer, 2,3-dihydrothiophen-3-one. This tautomerism is a critical aspect of its reactivity.

Caption: Tautomeric equilibrium of the 3-hydroxythiophene core.

Physicochemical and Safety Data Summary

The following table summarizes key quantitative data for Methyl 3-hydroxythiophene-2-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 5118-06-9 | [1][2][3] |

| Molecular Formula | C₆H₆O₃S | [1][3] |

| Molecular Weight | 158.18 g/mol | [1][3] |

| Appearance | White to pale yellow or cream crystalline powder | [4] |

| Melting Point | 38-43 °C | [3] |

| Boiling Point | 107-109 °C at 13 mmHg | [3] |

| Solubility | Slightly soluble in water | [2][3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Hazard Codes | Xi (Irritant) | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1][3] |

| Storage | Store in a cool, dry place, sealed in a dry environment, away from strong oxidizing agents. | [1][2] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is well-established and is commonly achieved via a cyclization reaction. The protocol outlined below is adapted from a method reported by Huddleston and Barker.

Expertise in Practice: This synthetic route is a classic example of a nucleophilic addition-cyclization sequence. The choice of sodium methoxide as a base is critical; it serves to deprotonate the thiol of methyl mercaptoacetate, generating the thiolate nucleophile required for the initial Michael addition to methyl 2-chloroacrylate. The subsequent intramolecular cyclization is a Dieckmann-like condensation that forms the thiophene ring. Controlling the temperature, especially during the addition of the acrylate, is crucial to prevent polymerization and other side reactions, ensuring a higher yield of the desired product.

Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate.

Detailed Step-by-Step Methodology

-

Preparation of Sodium Methoxide Solution: In a fume hood, carefully add sodium metal (e.g., 700 mg, 30 mmol) in portions to anhydrous methanol (15 mL) in a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the mixture to cool to room temperature.

-

Thiolate Formation: To the prepared sodium methoxide solution, add methyl mercaptoacetate (e.g., 1.9 g, 18 mmol).

-

Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Acrylate: Slowly add methyl 2-chloroacrylate (e.g., 2.1 g, 17.4 mmol) dropwise to the cooled solution, maintaining the temperature at or below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up - Quenching: Cool the reaction mixture back down to 0°C. Carefully quench the reaction by adding 4 M aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

-

Work-up - Extraction: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

-

Work-up - Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting brown oil typically solidifies upon standing and can often be used in subsequent steps without further purification.

Applications in Drug Discovery and Organic Synthesis

Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[6] The structural motif of Methyl 3-hydroxythiophene-2-carboxylate serves as a versatile scaffold for building more complex, biologically active molecules.

-

Scaffold for Bioactive Molecules: The thiophene ring is considered a bioisostere of the benzene ring but with different electronic properties and metabolic profile, which can be advantageous in drug design.[6]

-

Intermediate for Fused Heterocycles: The hydroxyl and ester groups are handles for further chemical transformations. For example, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions are gateways to synthesizing thieno[3,2-b]pyridines, thienopyrimidines, and other fused heterocyclic systems that are prevalent in pharmacologically active compounds.

-

Precursor for Substituted Thiophenes: The thiophene ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups. For instance, chlorination or nitration can introduce additional functional groups onto the ring, further diversifying the available derivatives. A related compound, 3-hydroxy-2-methoxycarbonyl-thiophene, is used as a starting material to synthesize 3-chlorothiophene-2-carboxylic acid by reacting it with phosphorus pentachloride.[6]

Diagram 3: Logical Relationship of Functional Group Reactivity

Caption: Reactivity map of Methyl 3-hydroxythiophene-2-carboxylate.

References

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.[Link]

-

RSC Publishing. Supporting Information - The Royal Society of Chemistry.[Link]

-

U.S. National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 3-hydroxythiophene-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 3. Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 [amp.chemicalbook.com]

- 4. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs and its diverse biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4). While direct literature on this compound is sparse, its structural motifs—a substituted thiophene ring, a hydroxyl group, and a carboxylate—suggest significant potential as a versatile building block in drug discovery. This document, therefore, serves as a technical primer, amalgamating known data with reasoned scientific postulation to provide researchers with a foundational understanding of its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. Its core structure is a five-membered aromatic ring containing one sulfur atom. The substituents—a chlorine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position—are expected to significantly influence its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65449-59-4 | Internal Data |

| Molecular Formula | C₆H₅ClO₃S | Internal Data |

| Molecular Weight | 192.62 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred from related compounds |

Proposed Synthesis Pathway

Synthesis of the Precursor: Methyl 3-hydroxythiophene-2-carboxylate

A well-documented method for the synthesis of 3-hydroxythiophene-2-carboxylates involves the reaction of methyl thioglycolate with a suitable three-carbon electrophile.[3]

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

Materials:

-

Methyl thioglycolate

-

Methyl 2-chloroacrylate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid (4 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and add methyl thioglycolate dropwise with stirring.

-

Slowly add methyl 2-chloroacrylate to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the mixture back to 0°C and quench the reaction by the slow addition of 4 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 3-hydroxythiophene-2-carboxylate.

Chlorination of the Thiophene Ring

The synthesized Methyl 3-hydroxythiophene-2-carboxylate can then be chlorinated at the 4-position. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 4-position is electronically favored for substitution. A mild chlorinating agent is recommended to avoid over-chlorination or side reactions.

Protocol 2: Synthesis of this compound

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add N-Chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Sources

The Thiophene-2-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile electronic properties and its presence in numerous FDA-approved drugs.[1][2][3] This guide focuses specifically on substituted thiophene-2-carboxylates, a subclass that has demonstrated an exceptionally broad and potent range of biological activities. We will delve into the synthetic versatility of this core, explore its diverse therapeutic applications with a focus on anticancer, anti-inflammatory, and antimicrobial activities, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. The narrative is structured to provide not just data, but a causal understanding of why certain structural modifications lead to desired biological outcomes, thereby offering a strategic roadmap for the development of novel therapeutics based on this remarkable heterocyclic system.

The Thiophene-2-Carboxylate Core: A Foundation for Diversity

The thiophene-2-carboxylate moiety combines the aromatic, electron-rich thiophene ring with a carboxylic acid group at the 2-position.[1][4] This arrangement offers a unique combination of structural and electronic features that make it an ideal starting point for drug design. The sulfur heteroatom influences the ring's electronic distribution, enhancing its ability to interact with biological targets, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, most notably amidation and esterification.[3][4] This synthetic tractability allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent stability of the aromatic ring coupled with the reactivity of the carboxylate group creates a robust platform for generating vast libraries of diverse molecules.[2]

Key Synthetic Pathways

The generation of substituted thiophene-2-carboxylate libraries relies on several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the thiophene ring.

-

Gewald Aminothiophene Synthesis: This is a cornerstone multi-component reaction for producing 2-aminothiophenes, which are crucial precursors.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene-3-carboxylate can then be further functionalized.

-

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[5][6]

-

Fiesselmann Thiophene Synthesis: This approach provides access to various substituted thiophenes through the reaction of thioglycolic acid derivatives with β-keto esters or related compounds.[6]

-

Post-Synthesis Functionalization: Once the core is formed, the carboxylic acid is commonly converted to an amide via coupling with various amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).[7] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl or heteroaryl substituents at other positions on the thiophene ring, dramatically expanding molecular diversity.[2][8]

Below is a generalized workflow illustrating the synthesis and diversification of thiophene-2-carboxamides.

Caption: Generalized workflow for the synthesis and diversification of thiophene-2-carboxylate derivatives.

Therapeutic Frontiers: Biological Activities of Substituted Thiophene-2-Carboxylates

The true power of this scaffold lies in the breadth of its biological activities. By strategically modifying the substituents on the thiophene ring and the carboxamide moiety, researchers have developed potent agents for a variety of diseases.

Anticancer Activity

Substituted thiophene-2-carboxylates, particularly carboxamides, have emerged as a promising class of anticancer agents.[9][10]

Mechanism of Action: Many of these compounds exert their cytotoxic effects by inducing apoptosis in cancer cells. This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Studies have shown that active compounds can lead to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[3][9] For example, the compound MB-D2, a thiophene carboxamide derivative, demonstrated high selectivity against A375 melanoma cells, effectively triggering caspase activation and mitochondrial depolarization.[9]

Caption: Apoptotic pathway induced by a representative anticancer thiophene-2-carboxamide derivative.

Structure-Activity Relationship (SAR): The cytotoxic potency is highly dependent on the nature of the substituents. For instance, the introduction of electron-withdrawing groups, such as bromine, on an attached benzylidene portion has been shown to significantly enhance anticancer activity against lung cancer cell lines.[9] Some derivatives have also been designed as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4), showing potent activity against liver cancer cell lines.[7]

Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 / % Viability | Reference |

|---|---|---|---|

| MB-D2 | A375 (Melanoma) | Most cytotoxic of series | [9] |

| MB-D2 | MCF-7 (Breast) | 38.93% viability @ 100 µM | [9] |

| MB-D2 | HT-29 (Colon) | 30.6% viability @ 100 µM | [9] |

| 2b | Hep3B (Liver) | IC50 = 5.46 µM | [7] |

| 2e | Hep3B (Liver) | IC50 = 12.58 µM | [7] |

| TP 5 | HepG2 (Liver) | Higher activity than paclitaxel |[11] |

Anti-inflammatory Activity

Inflammation is a complex process central to many diseases. Thiophene-2-carboxylates have yielded several potent anti-inflammatory agents, including the commercial drugs Tinoridine and Tiaprofenic acid.[12][13]

Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response. By blocking these pathways, thiophene derivatives can effectively reduce inflammation, pain, and edema.[14] More recently, novel mechanisms have been identified. For example, certain 4-amide-thiophene-2-carboxyl derivatives act as highly potent antagonists of the P2Y14 receptor, a promising target for treating inflammatory bowel disease (IBD).[15] Others function as activators of the NRF2 pathway, which in turn suppresses the production of pro-inflammatory cytokines like IL-6 and TNF-α.[16]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene derivatives - Georganics [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its unique electronic properties, structural similarity to the benzene ring, and synthetic versatility have cemented its role in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of thiophene derivatives, delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their efficacy. We will traverse key therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. The aim is to not only present established protocols and mechanisms but to also illuminate the causal reasoning behind experimental design and the strategic evolution of thiophene-based drug candidates.

The Thiophene Moiety: Physicochemical Properties and Strategic Significance

Thiophene's prominence in drug design can be attributed to a confluence of favorable physicochemical characteristics. With a molecular mass of 84.14 g/mol and a melting point of -38 °C, it is a stable, aromatic ring system.[1] Its sulfur atom, with its available lone pairs of electrons, contributes to the ring's electron-rich nature, making it more reactive than benzene in electrophilic substitution reactions.[1] This reactivity provides a versatile handle for synthetic modifications.

One of the most powerful strategies in medicinal chemistry is the principle of bioisosterism , the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity. Thiophene is a classic bioisostere of the benzene ring.[2] This substitution can lead to significant improvements in a drug candidate's profile by:

-

Altering Metabolic Stability: The introduction of the sulfur heteroatom can block or modify sites of metabolic oxidation that are problematic in benzene-containing analogues.

-

Modulating Lipophilicity: The thiophene ring can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhancing Receptor Interactions: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.[3]

The strategic replacement of a benzene ring with a thiophene moiety is a testament to the latter's ability to optimize pharmacokinetic and pharmacodynamic parameters, a recurring theme in the development of numerous successful drugs.

Synthetic Strategies for Thiophene Ring Construction

The accessibility of diverse thiophene derivatives is a direct result of robust and well-established synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiophene ring.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are valuable intermediates in the preparation of numerous biologically active compounds.[4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Base Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 0.2 equivalents), dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the desired 2-aminothiophene.[6]

Causality in Experimental Choices: The use of a base is crucial for the initial Knoevenagel condensation between the ketone and the active methylene nitrile. The choice of a relatively mild base like morpholine or triethylamine prevents unwanted side reactions. Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate a homogenous reaction mixture at a moderate temperature.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and reliable method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[7] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2,5-hexanedione (1 equivalent).

-

Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (0.5 equivalents) to the diketone. The reaction can be exothermic.

-

Reaction Conditions: Heat the mixture gently. The reaction is often complete within 1-2 hours. Monitor the progress by TLC or gas chromatography (GC).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[9]

Self-Validating System: The purity of the synthesized 2,5-dimethylthiophene can be readily assessed by its boiling point and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). The characteristic signals in the NMR spectra will confirm the presence of the thiophene ring and the methyl substituents at the C2 and C5 positions.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid esters from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[10] This method is particularly valuable for accessing thiophenes with a specific substitution pattern that may be difficult to obtain through other routes.

Mechanism of the Fiesselmann Synthesis

The reaction proceeds through a series of base-catalyzed conjugate additions. The base deprotonates the thioglycolic acid ester, which then attacks the triple bond of the acetylenic ester. A subsequent intramolecular cyclization and elimination of an alkoxide leads to the formation of the thiophene ring.[10]

Thiophene Derivatives in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A major focus of anti-inflammatory drug discovery has been the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[11]

Thiophene-Based COX Inhibitors: Structure-Activity Relationships

Many thiophene-containing compounds have been developed as potent and selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features required for potent and selective COX-2 inhibition.[1][13]

| Compound Class | Key Structural Features for COX-2 Selectivity | Example Compound | COX-2 IC₅₀ (µM) |

| Diaryl Thiophenes | Vicinal diaryl substitution with a sulfonyl or sulfonamide group on one of the aryl rings. | Celecoxib analogue | 0.04 |

| Thiophene-fused systems | A planar, rigid scaffold that can fit into the larger active site of COX-2. | Tenidap | 0.2 |

Visualization of SAR for Thiophene-Based COX-2 Inhibitors

Caption: Key pharmacophoric features of thiophene-based COX-2 inhibitors.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Thiophene-based COX inhibitors act by blocking the conversion of arachidonic acid to prostaglandins. They bind to the active site of the COX enzyme, preventing the substrate from accessing the catalytic machinery. The selectivity for COX-2 over COX-1 is achieved by exploiting the differences in the active site volumes of the two isoforms.[13]

The Role of Thiophenes in Oncology

The development of targeted cancer therapies has revolutionized the treatment of many malignancies. Thiophene derivatives have emerged as versatile scaffolds for the design of inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[14]

Thiophene-Based Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. Many thiophene-containing compounds have been developed as potent kinase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several thiophene derivatives have been identified as potent VEGFR-2 inhibitors.[15][16]

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Thiophene-based compounds have been designed as inhibitors of p38α MAPK.[17]

Visualization of a Simplified Kinase Inhibition Pathway

Caption: Simplified mechanism of action for a thiophene-based VEGFR-2 inhibitor.

Thiophene Scaffolds in Neuroscience

The development of drugs for central nervous system (CNS) disorders is particularly challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of the thiophene ring often impart favorable lipophilicity, making it a valuable scaffold in neuroscience drug discovery.[18]

Thiophene-Based Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of the neurotransmitter acetylcholine in the brain. Several thiophene derivatives have been synthesized and evaluated as potent AChE inhibitors.[19][20]

Structure-Activity Relationship of Thiophene-Based AChE Inhibitors

The design of these inhibitors often involves a thiophene core that mimics the binding of acetylcholine to the enzyme's active site. Structure-activity relationship studies have shown that the nature and position of substituents on the thiophene ring are critical for inhibitory potency.[21][22] For example, the incorporation of a piperazine moiety linked to the thiophene core has been shown to enhance activity.[19]

Conclusion and Future Perspectives

The thiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs and promising drug candidates. The future of thiophene-based drug discovery lies in the continued exploration of novel synthetic methodologies to access diverse chemical space, the application of computational tools for rational drug design, and a deeper understanding of the biological targets and pathways modulated by these versatile molecules. As our understanding of disease biology grows, the thiophene ring is poised to remain a critical tool in the armamentarium of the medicinal chemist for years to come.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

-

1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. [Link]

-

Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation. [Link]

-

Synthesis of Furan and Thiophene. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. [Link]

-

Quantitative structure-activity relationships for commercially available inhibitors of COX-2. [Link]

-

Gewald Reaction. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]

-

Paal-Knorr Thiophene Synthesis. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. [Link]

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... [Link]

-

Fiesselmann thiophene synthesis. [Link]

-

Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

Paal–Knorr synthesis of thiophene. [Link]

-

Viewing a reaction path diagram. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

Paal–Knorr synthesis. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

diagrams/graphviz/path2.dot at main. [Link]

-

rNets: A standalone package to visualize reaction networks.. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

-

Graphviz: How to go from .dot to a graph?. [Link]

-

dot. [Link]

-

(a) FDA-approved drugs for ERα-positive breast cancer, (b) some.... [Link]

-

DOT Language. [Link]

-

diagrams/graphviz/path2.dot at main. [Link]

-

MAP Kinase Pathways. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. [Link]

-

MAP Kinase Signaling Pathways. [Link]

-

Some known drugs having thiophene ring.. [Link]

Sources

- 1. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. » Quantitative Structure-Activity Relationship Study of COX-2 Inhibitors [carpathian.cunbm.utcluj.ro]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]

- 20. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repository.umpr.ac.id [repository.umpr.ac.id]

Discovery and Synthesis of Novel Thiophene Compounds: A Guide for the Modern Medicinal Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as one of these "privileged pharmacophores".[1][2] Its unique electronic properties and structural versatility have cemented its role as an invaluable building block in drug discovery.[3] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the thiophene moiety's significant presence across numerous pharmacological categories, ranking it among the most successful heterocyclic scaffolds in approved small-molecule drugs.[1][2]

The utility of thiophene is partly derived from its role as a bioisostere for the benzene ring.[4] This substitution can modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing drug-receptor interactions through the sulfur atom's capacity for hydrogen bonding.[1] The stability of the thiophene ring, coupled with its susceptibility to functionalization at multiple positions, provides a robust platform for the systematic exploration of structure-activity relationships (SAR).[4][5]

This guide provides a comprehensive overview of both foundational and contemporary strategies for the synthesis of novel thiophene derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind key transformations, present field-tested experimental protocols, and connect these synthetic endeavors to their ultimate application in the discovery of new therapeutic agents.

Chapter 1: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring has been a subject of chemical research for over a century, leading to the development of several robust and reliable "name reactions." These methods remain the bedrock of thiophene chemistry, providing accessible routes to diverse scaffolds.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone method for generating thiophenes from readily available 1,4-dicarbonyl compounds.[6] The causality of this reaction hinges on the dual action of a sulfurizing and dehydrating agent, which facilitates the transformation of the diketone into the aromatic thiophene ring.[7][8]

Causality and Mechanistic Insight: The reaction is typically driven by potent sulfur sources like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][9] These reagents are not merely sulfur donors; they are also powerful dehydrators, a critical function for driving the reaction to completion.[6][8] The mechanism is believed to proceed through the sulfurization of the dicarbonyl to form a thioketone intermediate, which then undergoes enolization (or enethiolization) and subsequent cyclization and dehydration to yield the stable aromatic thiophene.[6] The choice of sulfurizing agent is critical; its efficacy prevents the reaction from stalling or favoring the formation of furan byproducts, which could occur via a simple dehydration pathway.[7]

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle toxic H₂S byproducts[9]), add acetonylacetone (1,4-diketone; 0.1 mol).

-

Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀; 0.05 mol) to the flask. Note: The reaction is exothermic.

-

Reaction: Heat the mixture gently under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethylthiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component condensation that provides direct access to poly-substituted 2-aminothiophenes.[10][11] Its prominence in medicinal chemistry stems from its operational simplicity and the ability to generate diverse compound libraries from three simple starting materials: a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[11][12]

Causality and Mechanistic Insight: The reaction's success is a cascade of three distinct steps, initiated by a base catalyst (e.g., diethylamine or morpholine).[13]

-

Knoevenagel Condensation: The base first catalyzes the condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[10][14] This step is crucial as it creates the carbon backbone of the final product.

-

Sulfur Addition: Elemental sulfur (S₈) is then added to the α-position of the unsaturated intermediate. The exact mechanism of sulfur addition is complex but is understood to involve the formation of a persulfide intermediate.[14]

-

Cyclization & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to furnish the stable, aromatic 2-aminothiophene ring.[10]

Caption: Mechanistic Flow of the Gewald Reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Setup: To a 100 mL flask, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (30 mL).

-

Catalyst Addition: Add diethylamine (0.1 mol) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at 40-50°C for 2-3 hours. The reaction is often accompanied by the evolution of H₂S.

-

Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

-

Purification: The collected solid is typically of high purity but can be further purified by recrystallization from ethanol.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a highly regioselective method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15] This reaction is particularly valuable as it constructs a highly functionalized thiophene ring from α,β-acetylenic esters and thioglycolic acid esters.[5]

Causality and Mechanistic Insight: The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions.[5] First, the base deprotonates the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne. A second conjugate addition occurs, followed by an intramolecular cyclization (Dieckmann-like condensation) to form a five-membered ring. Subsequent elimination and tautomerization, driven by the formation of the stable aromatic system, yield the final 3-hydroxythiophene product.[15] The choice of base and reaction conditions allows for precise control over the cyclization step.

Experimental Protocol: General Procedure

-

Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the α,β-acetylenic ester (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Reagent Addition: Add the thioglycolic acid ester (1.1 equivalents) to the solution.

-

Base Addition: Cool the mixture in an ice bath and slowly add a solution of a base, such as sodium methoxide in methanol (1.2 equivalents).

-

Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of starting material.

-

Work-up: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purification: The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis offers a route to thiophene dicarboxylic acids or their esters by condensing an α-diketone with a dialkyl thiodiacetate in the presence of a strong base.[16][17]

Causality and Mechanistic Insight: This reaction is a variation of the Stobbe condensation.[17][18] The base (e.g., sodium ethoxide) deprotonates the α-carbon of the thiodiacetate, creating a nucleophile. This attacks one of the carbonyl groups of the α-diketone, leading to an intermediate that cyclizes to form a δ-lactone. A second base-mediated condensation and subsequent dehydration and aromatization steps yield the substituted thiophene.[17]

Table 1: Comparison of Foundational Thiophene Syntheses

| Synthesis Name | Key Precursors | Key Reagents/Catalysts | Typical Product Scaffold |

| Paal-Knorr | 1,4-Dicarbonyl Compound | P₄S₁₀, Lawesson's Reagent | Alkyl/Aryl-substituted Thiophene |

| Gewald | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base (e.g., Amine) | 2-Aminothiophene |

| Fiesselmann | α,β-Acetylenic Ester, Thioglycolic Acid Ester | Base (e.g., Alkoxide) | 3-Hydroxy-2-carboxythiophene |

| Hinsberg | α-Diketone, Dialkyl Thiodiacetate | Strong Base (e.g., Alkoxide) | Thiophene-dicarboxylate |

Chapter 2: Modern Synthetic Methodologies and Enhancements

While classical methods are robust, modern drug discovery demands greater efficiency, regioselectivity, and sustainability. Recent advances have focused on developing novel catalytic systems and energy sources to meet these needs.

Cyclization of Functionalized Alkynes

Innovative approaches using functionalized alkynes as precursors have enabled highly regioselective and atom-economical syntheses of complex thiophenes.[19] Transition metal catalysis, particularly with palladium, has been instrumental in this area.

Rationale and Workflow: Palladium catalysts can activate a C-C triple bond towards intramolecular nucleophilic attack by a suitably positioned sulfur-containing group.[19] For example, the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols proceeds via a 5-exo-dig cyclization pathway to afford substituted thiophenes with excellent regiocontrol.[19] This strategy avoids harsh reagents and allows for the construction of thiophenes with sensitive functional groups that might not be tolerated in classical syntheses.

Caption: SAR Exploration Workflow from a Thiophene Core.

Conclusion and Future Perspectives

The thiophene scaffold continues to be a fertile ground for discovery. The classical syntheses of Paal-Knorr, Gewald, Fiesselmann, and Hinsberg provide robust and reliable foundations for accessing core structures. Concurrently, modern advancements in catalysis and reaction conditions are pushing the boundaries of what is possible, enabling the construction of increasingly complex and precisely functionalized molecules. [20]The future of thiophene synthesis will likely focus on enhancing sustainability through novel catalytic cycles, exploring direct C-H functionalization to reduce pre-functionalized starting materials, and applying these powerful synthetic tools to address emerging therapeutic challenges, from drug-resistant microbes to novel viral threats. [21][22]For medicinal chemists, the thiophene ring is not just a heterocycle; it is a key that continues to unlock new doors in the pursuit of human health.

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(7), 779-801. Retrieved from [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Vitale, P., Gesto, D., & Salomone, A. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15711. Retrieved from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Putrov, P. I., & Komyazev, S. N. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

-

Shukla, A., & Srivastava, A. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(5), 236-243. Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Ghamdi, M. A., & El-Sayed, R. A. (2021). Synthesis and Biological Screening of Thiophene Derivatives. Journal of Heterocyclic Chemistry, 58(1), 1-13. Retrieved from [Link]

-

Various Authors. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Retrieved from [Link]

-

Mahdavi, M., & Ansari, S. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Molecular Diversity, 25(4), 2571-2604. Retrieved from [Link]

-

Putrov, P. I., & Komyazev, S. N. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A., & Ezzat, S. M. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6543. Retrieved from [Link]

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). LinkedIn. Retrieved January 7, 2026, from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

El-Sayed, M. A., & Ezzat, S. M. (2022). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(15), 9597-9605. Retrieved from [Link]

-

Paal–Knorr synthesis of thiophene. (n.d.). Química Orgánica. Retrieved January 7, 2026, from [Link]

-

Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. Retrieved from [Link]

-

Synthesis of Furan and Thiophene. (n.d.). SlidePlayer. Retrieved January 7, 2026, from [Link]

-

Hinsberg Synthesis of Thiophene Derivatives. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

Nguyen, T. B. (2021). Recent Achievement in the Synthesis of Thiophenes. Current Organic Chemistry, 25(2), 224-245. Retrieved from [Link]

-

Roman, G., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989503. Retrieved from [Link]

-

de la Fuente, S., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(17), 12974-12991. Retrieved from [Link]

-

Singh, S., & Singh, J. (2019). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 9(56), 32599-32622. Retrieved from [Link]

-

Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. Retrieved from [Link]

-

Vitale, P., Gesto, D., & Salomone, A. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Retrieved from [Link]

-

Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(11), 100-110. Retrieved from [Link]

-

Paal-Knorr Thiophene Synthesis. (2018). Chem-Station International Edition. Retrieved from [Link]

-

Heterocyclic compounds - Thiophene. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

-

Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]

-

Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved January 7, 2026, from [Link]

-

Asiri, Y., et al. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Retrieved from [Link]

-

Hinsberg Thiophene synthesis. (2024, May 13). YouTube. Retrieved from [Link]

-

Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube. Retrieved from [Link]

-

Asiri, Y., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

El-Metwaly, N., & El-Gazzar, A. R. B. A. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 84. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. impactfactor.org [impactfactor.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 16. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to Methyl 4-chloro-3-hydroxythiophene-2-carboxylate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiophene scaffold stands out as a privileged structure, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of a particularly valuable derivative: Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. We will delve into its synthesis, chemical behavior, and its pivotal role as an intermediate in the development of next-generation pharmaceuticals, with a particular focus on anti-inflammatory agents.

The Strategic Importance of this compound in Medicinal Chemistry

The strategic placement of the chloro, hydroxyl, and methyl carboxylate groups on the thiophene ring endows this compound with a unique combination of reactivity and functionality. This strategic arrangement makes it a highly versatile precursor for the synthesis of a diverse array of more complex molecules. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific substitution pattern of the title compound provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its precursor, Methyl 3-hydroxythiophene-2-carboxylate, followed by a regioselective chlorination.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The foundational step involves the synthesis of Methyl 3-hydroxythiophene-2-carboxylate. A reliable method for this has been reported, involving the reaction of methyl thioglycolate and methyl 2-chloroacrylate in the presence of a base.[4]

Experimental Protocol:

-

Preparation of Sodium Methoxide Solution: In a flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal to anhydrous methanol at 0°C to prepare a solution of sodium methoxide.

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add methyl thioglycolate, maintaining the temperature at 0°C.

-

Addition of Methyl 2-chloroacrylate: Slowly add methyl 2-chloroacrylate to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Cool the mixture to 0°C and quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate. The product can often be used in the next step without further purification.

Diagram of the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate:

Caption: Synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate.

Step 2: Chlorination to Yield this compound

The second step involves the regioselective chlorination of Methyl 3-hydroxythiophene-2-carboxylate. A common and effective method for the chlorination of electron-rich aromatic and heteroaromatic compounds is the use of N-chlorosuccinimide (NCS). The hydroxyl group at the 3-position activates the thiophene ring towards electrophilic substitution, directing the incoming electrophile to the adjacent positions.

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve Methyl 3-hydroxythiophene-2-carboxylate in a suitable aprotic solvent, such as dichloromethane or chloroform, in a reaction flask.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The reaction is typically exothermic, so the temperature should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram of the Chlorination Reaction:

Caption: Chlorination of the precursor to yield the target compound.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for quality control.

| Property | Predicted/Reported Value |

| Molecular Formula | C₆H₅ClO₃S |

| Molecular Weight | 192.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and a singlet for the proton at the 5-position of the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the chlorine atom shifted downfield), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group of the ester (C=O stretch, strong), and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups.

-

The Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base, allowing for O-alkylation or O-acylation reactions. This provides a convenient handle to introduce a variety of substituents.

-

The Thiophene Ring: The electron-rich thiophene ring, while deactivated by the electron-withdrawing carboxylate and chloro groups, can still undergo further electrophilic substitution reactions, although potentially requiring harsher conditions. The position of further substitution will be directed by the existing substituents.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. This opens up a vast array of possibilities for creating new analogues.

-

The Chloro Group: The chlorine atom can potentially participate in nucleophilic aromatic substitution reactions, although this typically requires strong activation or specific reaction conditions.

The multifaceted reactivity of this compound makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Applications in the Synthesis of Anti-Inflammatory Agents

Thiophene derivatives are well-documented for their anti-inflammatory properties, often acting as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] The structural features of this compound make it an ideal starting material for the synthesis of novel anti-inflammatory drug candidates.

The presence of the hydroxyl and ester groups allows for the introduction of various pharmacophores known to interact with the active sites of inflammatory enzymes. For instance, the hydroxyl group can be used as an anchor point to introduce side chains that mimic the binding of natural substrates, while the carboxylic acid (after hydrolysis of the ester) can form key interactions with amino acid residues in the enzyme's active site.

Workflow for the Utilization in Anti-Inflammatory Drug Discovery:

Caption: A generalized workflow for leveraging the title compound in anti-inflammatory drug discovery.

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for the generation of diverse chemical libraries for drug discovery. The established anti-inflammatory potential of the thiophene scaffold, coupled with the synthetic accessibility of derivatives from the title compound, positions it as a key intermediate for the development of novel and more effective anti-inflammatory therapies. Future research will likely focus on the exploration of novel synthetic transformations of this compound and the biological evaluation of the resulting derivatives against a broader range of therapeutic targets.

References

- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. (URL not available)

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. (2021-07-19) [Link]

- Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. (URL not available)

- Supporting Information. The Royal Society of Chemistry. (URL not available)

- Previously prepared thiophene derivative with anti‐inflammatory activity.

- Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. (2022-12-17) [Link]

- Supporting Information. The Royal Society of Chemistry. (URL not available)

- METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis. chemicalbook. (URL not available)

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook. (URL not available)

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum. ChemicalBook. (URL not available)

- Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9. Sigma-Aldrich. (URL not available)

- 5118-06-9 | Methyl 3-hydroxythiophene-2-carboxyl

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (URL not available)

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. (URL not available)

- Methyl 3-hydroxythiophene-2-carboxylate synthesis. ChemicalBook. (URL not available)

- Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. (URL not available)

- Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis. chemicalbook. (URL not available)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Effect: A Deep Dive into the Physicochemical Properties of Halogenated Thiophenes for Advanced Material and Therapeutic Design

Abstract

Thiophene, a cornerstone of heterocyclic chemistry, undergoes a profound transformation in its physicochemical identity upon halogenation. The introduction of fluorine, chlorine, bromine, or iodine onto the thiophene scaffold unlocks a rich and tunable design space for researchers in drug discovery and organic electronics. This in-depth technical guide provides a comprehensive exploration of the core principles governing the properties of halogenated thiophenes. We will dissect the intricate interplay between the nature of the halogen substituent, its position on the ring, and the resulting electronic, structural, and reactive characteristics. By elucidating the causality behind experimental observations and providing validated protocols, this guide serves as an essential resource for scientists seeking to harness the unique potential of these versatile building blocks.

Introduction: The Strategic Imperative of Halogenation

Thiophene-based molecules are integral to a vast array of applications, from high-performance organic field-effect transistors (OFETs) to life-saving pharmaceuticals.[1][2] The parent thiophene ring, while aromatic, offers a limited set of intrinsic properties. Halogenation serves as a powerful and strategic tool to meticulously modulate these properties. The introduction of a halogen atom is not a mere substitution; it is a fundamental alteration of the electronic landscape of the thiophene ring, influencing everything from molecular packing in the solid state to reactivity in complex synthetic schemes.[3][4] This guide will navigate the multifaceted consequences of this seemingly simple synthetic modification.

The Electronic Tug-of-War: Inductive vs. Mesomeric Effects

The profound influence of halogens on the thiophene ring stems from a delicate balance of two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the thiophene ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.[5]

-

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the thiophene ring. This donation of electron density partially counteracts the inductive withdrawal and is crucial for understanding the reactivity and electronic properties.